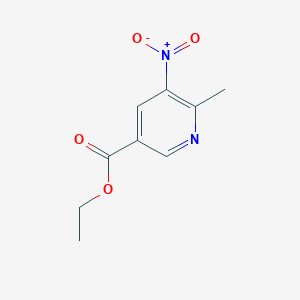

Ethyl 6-methyl-5-nitronicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methyl-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-8(11(13)14)6(2)10-5-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJCHEKAIFDWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211538-09-8 | |

| Record name | Ethyl 6-methyl-5-nitronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-methyl-5-nitronicotinate

This guide provides a comprehensive technical overview of a robust and well-documented synthetic pathway for Ethyl 6-methyl-5-nitronicotinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and quantitative data to facilitate its practical application.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative of significant interest due to the versatile reactivity of its functional groups. The presence of the nitro group, the ester, and the methyl group on the pyridine core allows for a wide array of subsequent chemical modifications, making it a valuable building block for the synthesis of more complex molecular architectures.

The synthetic strategy detailed herein is a three-step sequence commencing with the readily available starting material, 2-hydroxy-6-methylpyridine. This pathway was selected for its logical progression, reliance on well-established chemical transformations, and the availability of procedural information for analogous systems, ensuring a high degree of reproducibility. The three key transformations are:

-

Nitration of the pyridine ring to introduce the nitro group at the 5-position.

-

Chlorination of the hydroxyl group to yield a reactive chloro-intermediate.

-

Palladium-catalyzed carbonylation to introduce the ethyl ester functionality.

This guide will elucidate the mechanistic underpinnings of each step, provide detailed experimental procedures, and present the expected outcomes in a clear and concise format.

Visualization of the Core Synthesis Pathway

The overall synthetic route from 2-hydroxy-6-methylpyridine to this compound is depicted below.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. The yields are indicative and may vary based on the specific reaction scale and purification techniques employed.

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield (%) |

| 1 | Nitration | HNO₃, H₂SO₄ | 0-10 °C | 70-80 |

| 2 | Chlorination | POCl₃ | 100-110 °C | 85-95 |

| 3 | Carbonylation | CO, Ethanol, Pd(PPh₃)₄, Et₃N | 100-120 °C, 10-15 atm | 75-85 |

Part 1: Synthesis of 2-Hydroxy-6-methyl-5-nitropyridine (Nitration)

Mechanistic Insight

The nitration of 2-hydroxy-6-methylpyridine is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. However, the hydroxyl group at the 2-position is an activating, ortho-, para-director. In the strongly acidic conditions of the nitrating mixture (a combination of nitric and sulfuric acid), the pyridine nitrogen is protonated. The nitronium ion (NO₂⁺), the active electrophile generated in situ, will then preferentially attack the electron-rich positions of the ring. The 5-position is sterically accessible and electronically activated by the hydroxyl group, leading to the desired product.

Experimental Protocol

Materials:

-

2-Hydroxy-6-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized water

-

Sodium Bicarbonate (saturated solution)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 10.9 g (0.1 mol) of 2-hydroxy-6-methylpyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by carefully and slowly adding 8.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2-hydroxy-6-methylpyridine over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate will form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold deionized water.

-

Dry the product under vacuum to yield 2-hydroxy-6-methyl-5-nitropyridine as a solid. The expected yield is in the range of 70-80%.

Part 2: Synthesis of 2-Chloro-6-methyl-5-nitropyridine (Chlorination)

Mechanistic Insight

The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a nucleophilic substitution reaction at the phosphorus center of the chlorinating agent, followed by an intramolecular rearrangement and nucleophilic attack by the chloride ion. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[1] The hydroxyl group of the pyridine attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a pyridyl-dichlorophosphate intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion at the C2 position of the pyridine ring, with the departure of a stable phosphate leaving group, to yield the 2-chloropyridine product.

Experimental Protocol

Materials:

-

2-Hydroxy-6-methyl-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Sodium carbonate (solid)

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 15.4 g (0.1 mol) of 2-hydroxy-6-methyl-5-nitropyridine.

-

Carefully add 50 mL of phosphorus oxychloride to the flask.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3 hours. The solid will gradually dissolve.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto 300 g of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

-

Neutralize the acidic solution by the portion-wise addition of solid sodium carbonate until the effervescence ceases and the pH is approximately 8.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-methyl-5-nitropyridine.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel. The expected yield is typically in the range of 85-95%.

Part 3: Synthesis of this compound (Palladium-Catalyzed Carbonylation)

Mechanistic Insight

The final step is a palladium-catalyzed carbonylation reaction, a powerful method for converting aryl halides into carboxylic acid derivatives.[2] The catalytic cycle is generally believed to involve the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (2-chloro-6-methyl-5-nitropyridine) to form a Pd(II) intermediate.

-

CO Insertion: Carbon monoxide coordinates to the palladium center and then inserts into the palladium-carbon bond to form an acyl-palladium complex.

-

Reductive Elimination: The acyl-palladium complex reacts with ethanol, leading to the reductive elimination of the ethyl nicotinate product and regeneration of the Pd(0) catalyst. A base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol

Materials:

-

2-Chloro-6-methyl-5-nitropyridine

-

Ethanol (anhydrous)

-

Triethylamine (Et₃N)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Carbon monoxide (CO) gas

-

Autoclave or high-pressure reactor

Procedure:

-

To a high-pressure autoclave, add 17.2 g (0.1 mol) of 2-chloro-6-methyl-5-nitropyridine, 1.15 g (1 mol%) of tetrakis(triphenylphosphine)palladium(0), and 200 mL of anhydrous ethanol.

-

Add 15.2 mL (0.11 mol) of triethylamine to the mixture.

-

Seal the autoclave, purge it with nitrogen, and then pressurize with carbon monoxide to 10-15 atm.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring and maintain these conditions for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if possible.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO in a fume hood.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound. The expected yield is in the range of 75-85%.

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to this compound. Each step utilizes well-understood and robust chemical transformations, ensuring high yields and purity of the intermediates and the final product. The mechanistic discussions and detailed protocols provided in this guide are intended to equip researchers with the necessary information for the successful synthesis of this valuable chemical intermediate. Adherence to standard laboratory safety procedures is paramount when performing these reactions, particularly when handling corrosive acids, phosphorus oxychloride, and high-pressure carbon monoxide.

References

Introduction: The Strategic Value of Substituted Pyridines

An In-depth Technical Guide to the Chemical Properties of Ethyl 6-methyl-5-nitronicotinate

Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 1211538-09-8), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delineates its physicochemical properties, provides a detailed, validated protocol for its synthesis and characterization, and explores its key chemical reactivities. Emphasis is placed on the strategic manipulation of its core functional groups—the nitro, ester, and pyridine moieties—for the construction of complex molecular architectures. This guide serves as an essential resource for scientists leveraging this versatile intermediate in the synthesis of novel therapeutic agents.

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The introduction of specific substituents onto this ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its pharmacological activity, metabolic stability, and pharmacokinetic profile. This compound emerges as a particularly valuable intermediate due to its trifunctional nature. The presence of a nitro group, an ester, and a methyl group on the pyridine core provides three distinct points for chemical modification.

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack. Furthermore, this group can be readily reduced to an amine, a critical transformation that converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one[1]. This bioisosteric switch is a powerful tool in drug design. The ethyl ester provides a handle for hydrolysis, amidation, or reduction, enabling the introduction of diverse functionalities. This guide will explore the chemistry of this intermediate, providing the foundational knowledge required for its effective application in complex synthesis.

Physicochemical and Structural Properties

This compound is typically a colorless to light yellow liquid or crystalline solid.[2] Its fundamental properties are summarized in the table below. These parameters are critical for reaction setup, purification, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1211538-09-8 | [3][4] |

| Molecular Formula | C₉H₁₀N₂O₄ | [2][3] |

| Molecular Weight | 210.19 g/mol | [2][5] |

| Predicted Density | 1.272 ± 0.06 g/cm³ | [3][5] |

| Predicted Boiling Point | 302.7 ± 37.0 °C | [3][5] |

| Predicted pKa | -0.02 ± 0.20 | [3][5] |

Structural Diagram

The chemical structure, featuring the key functional groups on the pyridine ring, is depicted below.

Caption: Structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound can be approached by constructing the substituted pyridine ring. A common strategy involves the oxidation of a suitable precursor followed by esterification. The following protocol is based on established methods for the synthesis of related 6-methylnicotinic acid derivatives.[6][7]

Experimental Protocol: Synthesis

Reaction: Oxidation of 2-methyl-5-ethylpyridine followed by esterification.

Materials:

-

2-methyl-5-ethylpyridine

-

Sulfuric Acid (98%)

-

Nitric Acid (65%)

-

Ethanol (absolute)

-

Sodium Bicarbonate (saturated solution)

-

Methylene Chloride (DCM)

-

Anhydrous Magnesium Sulfate

-

Silica Gel (for chromatography)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Acidification: In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, cautiously add 2-methyl-5-ethylpyridine (1.0 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath to maintain the temperature below 20°C.

-

Oxidation: Heat the mixture to 150-160°C. Add nitric acid (at least 3.0 eq) dropwise via the dropping funnel. During the addition, water and diluted nitric acid will distill off; this should be collected. Maintain the reaction at temperature for 12-16 hours.[7][8]

-

Work-up 1 (Acid Removal): Cool the reaction mixture to approximately 50°C. Distill off the remaining nitric acid under reduced pressure.

-

Esterification: Cool the residue to room temperature and slowly add absolute ethanol (10.0 eq). Heat the mixture to reflux for 6-8 hours to effect esterification of the resulting 6-methylnicotinic acid.[7]

-

Neutralization & Extraction: After cooling, pour the reaction mixture onto crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with methylene chloride (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | δ (ppm): ~8.9-9.2 (s, 1H, H-2), ~8.4-8.7 (s, 1H, H-4), 4.3-4.5 (q, 2H, -OCH₂CH₃), 2.7-2.9 (s, 3H, Ar-CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃). The exact shifts are influenced by the solvent. |

| ¹³C NMR | δ (ppm): ~164 (C=O), ~155 (C-NO₂), ~150 (C-6), ~145 (C-2), ~135 (C-4), ~125 (C-3), ~62 (-OCH₂), ~25 (Ar-CH₃), ~14 (-CH₃). |

| FT-IR | ν (cm⁻¹): ~1730 (C=O stretch, ester), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretch), ~2980 (C-H stretch, aliphatic), ~1600 (C=C/C=N stretch, aromatic). |

| Mass Spec (ESI+) | m/z: 211.06 [M+H]⁺, 233.04 [M+Na]⁺. |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three primary functional regions.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 1211538-09-8 [sigmaaldrich.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents [patents.google.com]

- 7. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

- 9. rsc.org [rsc.org]

- 10. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Potential Applications of Ethyl 6-methyl-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-methyl-5-nitronicotinate, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. While this molecule is commercially available as a building block, detailed public data on its synthesis, spectral characterization, and biological activity remains limited. This document, therefore, synthesizes available information on related compounds and general chemical principles to provide a robust framework for researchers working with or considering this molecule.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 1211538-09-8) is a small molecule featuring a pyridine ring, a nitro group, a methyl group, and an ethyl ester.[1] This combination of functional groups imparts specific electronic and steric properties that make it a versatile intermediate in the synthesis of more complex molecules.[2]

The molecular formula of this compound is C9H10N2O4, with a corresponding molecular weight of 210.19 g/mol .[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211538-09-8 | [1] |

| Molecular Formula | C9H10N2O4 | [3] |

| Molecular Weight | 210.19 g/mol | [3] |

| Predicted Boiling Point | 302.7±37.0 °C | [3] |

| Predicted Density | 1.272±0.06 g/cm3 | [3] |

| Physical Appearance | Colorless to light yellow liquid or crystalline solid | [2] |

Synthesis of this compound: A Plausible Synthetic Route

A potential starting material is ethyl 6-methylnicotinate. The key transformation would be the nitration of the pyridine ring at the 5-position. The nitration of pyridines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution.[4] However, various methods have been developed to achieve this transformation.[4][5]

Proposed Synthetic Workflow:

References

An In-depth Technical Guide to CAS Number 1211538-09-8: Ethyl 6-methyl-5-nitronicotinate

Abstract

This technical guide provides a comprehensive characterization of the chemical intermediate Ethyl 6-methyl-5-nitronicotinate (CAS Number: 1211538-09-8). This document details its chemical identity, a representative synthetic pathway, and its verified role as a precursor in the synthesis of advanced pharmaceutical agents, notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Furthermore, this guide explores the broader context of nitropyridine derivatives in medicinal chemistry, highlighting their potential as foundational scaffolds for a range of biologically active molecules. The content herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights into the application of this versatile building block.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2][3] The core structure features a pyridine ring functionalized with a methyl group, a nitro group, and an ethyl carboxylate group, making it a versatile intermediate for further chemical modifications.

| Property | Value | Source(s) |

| CAS Number | 1211538-09-8 | |

| IUPAC Name | ethyl 6-methyl-5-nitropyridine-3-carboxylate | |

| Synonyms | This compound | |

| Molecular Formula | C₉H₁₀N₂O₄ | [4] |

| Molecular Weight | 210.19 g/mol | [4] |

| Predicted Boiling Point | 302.7 ± 37.0 °C | [4] |

| Predicted Density | 1.272 ± 0.06 g/cm³ | [4] |

| Storage Conditions | Inert atmosphere, Room Temperature |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be conceptualized in two primary stages:

-

Oxidation: The ethyl group of 5-ethyl-2-methylpyridine is oxidized to a carboxylic acid.

-

Nitration and Esterification: The pyridine ring is nitrated, and the carboxylic acid is subsequently esterified.

References

An In-depth Technical Guide to the Solubility of Ethyl 6-methyl-5-nitronicotinate in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

Ethyl 6-methyl-5-nitronicotinate (CAS: 1211538-09-8) is an organic intermediate with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol .[1][2] It is typically a colorless to light yellow liquid or crystalline solid.[1] In the realm of drug discovery and development, as well as in fine chemical synthesis, understanding the solubility of such intermediates is paramount. Solubility dictates the choice of reaction media, purification strategies (such as crystallization), and ultimately, the feasibility and efficiency of synthetic routes. Poor solubility can lead to challenges in achieving desired reaction kinetics, product purity, and overall process yield. Therefore, a thorough characterization of the solubility profile of this compound is a foundational step in its application.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters provide initial insights into the compound's behavior and potential interactions with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H10N2O4 | [1][2] |

| Molecular Weight | 210.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [1] |

| Predicted Density | 1.272 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 302.7 ± 37.0 °C | [2] |

| Predicted pKa | -0.02 ± 0.20 | [2] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in chemical terms, relates to the similarity of intermolecular forces between the solute and the solvent.[3] A more quantitative approach to predicting solubility involves considering solvent polarity and, more comprehensively, Hansen Solubility Parameters (HSP).

The Role of Solvent Polarity

Solvents can be broadly classified based on their polarity, which is a measure of the distribution of electron density within the molecule. Polar solvents have significant partial positive and negative charges, while nonpolar solvents have a more even distribution of charge. The polarity of common solvents can be ranked using various scales, such as the Polarity Index.[4][5] Generally, polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

Table 2: Polarity of Common Laboratory Solvents

| Solvent | Relative Polarity | Solvent Class |

| Hexane | 0.009 | Nonpolar |

| Toluene | 0.099 | Nonpolar |

| Diethyl Ether | 0.117 | Nonpolar |

| Tetrahydrofuran (THF) | 0.207 | Polar Aprotic |

| Ethyl Acetate | 0.228 | Polar Aprotic |

| Acetone | 0.355 | Polar Aprotic |

| Dimethylformamide (DMF) | 0.386 | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Polar Aprotic |

| Acetonitrile | 0.460 | Polar Aprotic |

| 2-Propanol | 0.546 | Polar Protic |

| Ethanol | 0.654 | Polar Protic |

| Methanol | 0.762 | Polar Protic |

| Water | 1.000 | Polar Protic |

| Source: Adapted from various sources, including the University of Rochester Department of Chemistry.[6][7] |

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more nuanced model for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Energy from atomic forces.

-

δp (Polar forces): Energy from intermolecular dipole moments.

-

δh (Hydrogen bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space."[8] The closer the Hansen parameters of a solute are to those of a solvent, the more likely the solute is to dissolve.[3] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is favorable.[9]

Experimental Protocol for Determining the Solubility of this compound

The following protocol details the isothermal equilibrium solubility method, commonly known as the shake-flask method. This is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[10][11]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The workflow for determining the solubility of this compound is depicted in the following diagram:

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Polarity Index [macro.lsu.edu]

- 5. organometallics.it [organometallics.it]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen solubility parameters [stenutz.eu]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Ethyl 6-methyl-5-nitronicotinate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-methyl-5-nitronicotinate, a substituted pyridine derivative, holds significance as a versatile intermediate in organic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic methodologies, and applications, particularly in the synthesis of pharmacologically active compounds. The document delves into the chemical and physical properties of the compound, supported by spectroscopic data, and offers detailed, field-proven experimental protocols. This guide is intended to be an authoritative resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis and utilization of this important chemical entity.

Introduction: The Significance of Nitropyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of a nitro group onto the pyridine ring profoundly influences its chemical reactivity and provides a versatile handle for further functionalization, making nitropyridines crucial intermediates in the synthesis of complex molecules.[1][2] The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, opening up diverse synthetic pathways.

This compound (also known as ethyl 6-methyl-5-nitropyridine-3-carboxylate) is a member of this important class of compounds. Its structure, featuring a nitro group, a methyl group, and an ethyl ester on the pyridine core, makes it a valuable building block for the synthesis of a range of more complex heterocyclic systems. This guide will explore the journey of this compound from its synthetic origins to its potential applications.

Historical Context and Discovery

The history of pyridine synthesis dates back to the 19th century, with the first synthesis reported by Sir William Ramsay in 1876.[1][3] A major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, developed by Arthur Rudolf Hantzsch in 1881, which allowed for the construction of the pyridine ring from relatively simple acyclic precursors.[1][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [5] |

| Molecular Weight | 210.19 g/mol | [5] |

| CAS Number | 1211538-09-8 | [5][6] |

| Appearance | Solid | |

| Boiling Point (Predicted) | 302.7 ± 37.0 °C | [5] |

| Density (Predicted) | 1.272 ± 0.06 g/cm³ | [5] |

| Storage Temperature | Inert atmosphere, room temperature |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be logically approached in two main stages: the synthesis of the precursor, ethyl 6-methylnicotinate, followed by the nitration of the pyridine ring.

Step 1: Synthesis of Ethyl 6-methylnicotinate

A robust method for the synthesis of 6-methylnicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine.[7] This precursor is a readily available industrial chemical. The oxidation is typically carried out using strong oxidizing agents like nitric acid in the presence of sulfuric acid, followed by esterification.[7]

Reaction Scheme:

Figure 1: Synthesis of the precursor, Ethyl 6-methylnicotinate.

Detailed Experimental Protocol (Adapted from Patent Literature[7]):

Materials:

-

2-Methyl-5-ethylpyridine

-

Sulfuric acid (96%)

-

Nitric acid (65%)

-

Ammonium vanadate (catalyst, optional)

-

Ethanol

-

Methylene chloride (for extraction)

-

Ammonia solution (25%)

-

Ice

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and a distillation setup, carefully add 2-methyl-5-ethylpyridine to a cooled solution of sulfuric acid. An optional catalytic amount of ammonium vanadate can be added.

-

Oxidation: Heat the mixture to 155-160 °C. Slowly add nitric acid dropwise over several hours, maintaining the temperature. During the addition, continuously distill off water and diluted nitric acid.

-

Esterification: After the addition of nitric acid is complete, cool the reaction mixture. Add ethanol to the residue and heat the mixture under reflux for several hours to effect esterification.

-

Work-up: After cooling, pour the reaction mixture onto ice and neutralize with an ammonia solution.

-

Extraction and Purification: Extract the product into methylene chloride. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 6-methylnicotinate can be purified by fractional distillation.

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as a medium and a dehydrating agent, facilitating the oxidation process.

-

Continuous Distillation: Removal of water drives the equilibrium of the reaction towards the product side.

-

Esterification in situ: Performing the esterification directly on the crude acid mixture is an efficient process, avoiding the isolation of the intermediate carboxylic acid.

Step 2: Nitration of Ethyl 6-methylnicotinate

The introduction of the nitro group at the 5-position of the pyridine ring is achieved through electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid is the classic nitrating agent.

Reaction Scheme:

Figure 2: Nitration to yield this compound.

Detailed Experimental Protocol (General Procedure):

Materials:

-

Ethyl 6-methylnicotinate

-

Concentrated sulfuric acid

-

Concentrated nitric acid

-

Ice

-

Sodium bicarbonate solution

Procedure:

-

Preparation of Nitrating Mixture: Carefully prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction: Slowly add ethyl 6-methylnicotinate to the cold nitrating mixture with vigorous stirring, ensuring the temperature is kept low.

-

Reaction Monitoring: After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a sodium bicarbonate solution until the product precipitates.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Trustworthiness and Self-Validation:

-

Reaction Monitoring: TLC is a critical step to ensure the reaction has gone to completion and to identify the formation of any by-products.

-

Spectroscopic Analysis: The identity and purity of the final product must be confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

-

A singlet for the methyl protons (-CH₃) on the pyridine ring.

-

A quartet for the methylene protons (-OCH₂CH₃) of the ethyl ester group.

-

A triplet for the methyl protons (-OCH₂CH₃) of the ethyl ester group.

-

Two singlets for the aromatic protons on the pyridine ring.

Expected ¹³C NMR Spectral Data:

-

Signals corresponding to the carbons of the pyridine ring, the methyl group, the ester carbonyl, and the ethyl group. The presence of the electron-withdrawing nitro and ester groups will influence the chemical shifts of the pyridine ring carbons.

Expected IR Spectral Data:

-

Characteristic absorption bands for the C=O stretching of the ester group.

-

Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (-NO₂).

-

Bands associated with the C-H and C=C/C=N stretching of the aromatic ring.

Expected Mass Spectrometry Data:

-

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ).

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Potential Synthetic Transformations:

Figure 3: Potential synthetic transformations of this compound.

These transformations open the door to the synthesis of a wide range of substituted pyridines that can be evaluated for various biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Conclusion

This compound, while not a widely known compound in itself, represents a valuable and versatile building block in the synthetic chemist's toolbox. Its synthesis, achievable through established and scalable methods, provides access to a key intermediate for the development of novel pharmaceutical agents. This technical guide has provided a comprehensive overview of its properties, synthesis, and potential applications, aiming to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors. Further exploration of the reactivity of this molecule will undoubtedly lead to the discovery of new and important chemical entities with significant biological potential.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. [New esters of substituted anilinonicotinic and phenylanthranilic acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1211538-09-8|this compound|BLD Pharm [bldpharm.com]

- 7. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Theoretical and Synthetic Exploration of Ethyl 6-methyl-5-nitronicotinate

This guide provides a comprehensive overview of the synthesis and theoretical analysis of Ethyl 6-methyl-5-nitronicotinate, a key organic intermediate with potential applications in pharmaceutical development.[1] We will delve into its molecular structure, spectroscopic predictions, and electronic properties through advanced computational modeling. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction to this compound

This compound (CAS No. 1211538-09-8) is a substituted pyridine derivative.[1][2][3] Its structure, featuring a nitro group and an ethyl ester on a methyl-substituted pyridine ring, makes it a versatile building block in organic synthesis. The presence of both electron-withdrawing (nitro and ester groups) and electron-donating (methyl group) substituents on the pyridine ring creates a unique electronic environment that can be exploited for further functionalization. Such compounds are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1211538-09-8 | [1][2][3][6] |

| Molecular Formula | C9H10N2O4 | [1][2] |

| Molecular Weight | 210.19 g/mol | [1][7] |

| Predicted Density | 1.272±0.06 g/cm³ | [1] |

| Predicted Boiling Point | 302.7±37.0 °C | [1] |

Synthetic Strategy: A Proposed Pathway

While specific literature on the synthesis of this compound is sparse, a plausible synthetic route can be devised based on established pyridine chemistry. A common strategy for introducing a nitro group to a pyridine ring is through nitration using a mixture of nitric and sulfuric acids. The starting material for this proposed synthesis would be Ethyl 6-methylnicotinate.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Nitrating Mixture: Carefully add 15 mL of concentrated sulfuric acid to a round-bottom flask cooled in an ice bath. Slowly add 15 mL of concentrated nitric acid to the sulfuric acid with constant stirring.

-

Reaction Setup: In a separate flask, dissolve 10 g of Ethyl 6-methylnicotinate in 20 mL of concentrated sulfuric acid. Cool this mixture to 0°C.

-

Nitration: Slowly add the pre-cooled nitrating mixture to the solution of Ethyl 6-methylnicotinate, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain pure this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 1211538-09-8 [sigmaaldrich.com]

- 3. This compound | 1211538-09-8 [sigmaaldrich.com]

- 4. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimitotic agents: ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7- yl]carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1211538-09-8|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - CAS:1211538-09-8 - Sunway Pharm Ltd [3wpharm.com]

Unlocking the Therapeutic Potential of Ethyl 6-methyl-5-nitronicotinate: A Technical Guide to Novel Research Frontiers

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

Ethyl 6-methyl-5-nitronicotinate is a substituted pyridine derivative that, at first glance, presents itself as a simple organic intermediate.[1][2] With the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol , its true potential lies in the strategic placement of its functional groups: a nitro moiety, a methyl group, and an ethyl ester.[2][3] These features make it a versatile scaffold for the synthesis of a diverse library of compounds with significant potential in drug discovery. Pyridine rings are a cornerstone in medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing this motif.[4] This guide delineates three primary research avenues for this compound, providing the scientific rationale and detailed experimental frameworks for each.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H10N2O4 | [2] |

| Molecular Weight | 210.19 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or crystalline solid | [3] |

| Predicted Density | 1.272 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 302.7 ± 37.0 °C | [2] |

| Storage Conditions | Inert atmosphere, Room Temperature | [5] |

Research Area 1: Derivatization via Selective Nitro Group Reduction and Subsequent Amidation

The nitro group is a versatile functional handle. Its selective reduction to an amine opens up a plethora of possibilities for derivatization, most notably through the formation of amides and sulfonamides. These functional groups are prevalent in a wide range of clinically successful drugs due to their ability to form key hydrogen bond interactions with biological targets.

Scientific Rationale

The transformation of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the electronic properties of the pyridine ring, which can significantly impact its binding to target proteins. The resulting primary amine is a key nucleophile for the introduction of a wide array of side chains via acylation or sulfonylation, allowing for a systematic exploration of the structure-activity relationship (SAR).

Experimental Workflow

Caption: Workflow for the synthesis of amide and sulfonamide derivatives.

Detailed Protocol: Selective Reduction of the Nitro Group

This protocol employs a mild and selective reducing agent to convert the nitro group to an amine without affecting the ester functionality.

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

-

Reaction Execution: Reflux the mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Ethyl 5-amino-6-methylnicotinate.

Detailed Protocol: Amide Synthesis

-

Reaction Setup: Dissolve Ethyl 5-amino-6-methylnicotinate (1.0 eq) in dichloromethane (DCM) and add triethylamine (TEA, 1.2 eq).

-

Reaction Execution: Cool the solution to 0 °C and add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Research Area 2: Bioisosteric Replacement of the Nitro Group

While synthetically useful, the nitro group can be associated with toxicity and metabolic liabilities in drug candidates.[6] Bioisosteric replacement, the substitution of a functional group with another that has similar physicochemical properties, is a key strategy in medicinal chemistry to mitigate these issues while retaining or improving biological activity.[7]

Scientific Rationale

Replacing the nitro group with bioisosteres such as a trifluoromethyl (CF₃) group, a cyano (CN) group, or various heterocycles can improve the pharmacokinetic profile of the resulting compounds. For instance, the CF₃ group can enhance metabolic stability and binding affinity.[8][9] This research area focuses on synthesizing analogs with improved drug-like properties.

Experimental Workflow

Caption: Synthesis of bioisosteric analogs from a common halogenated intermediate.

Detailed Protocol: Synthesis of Ethyl 5-bromo-6-methylnicotinate (Precursor)

-

Diazotization: To a solution of Ethyl 5-amino-6-methylnicotinate (1.0 eq) in 48% hydrobromic acid (HBr), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise at 0 °C.

-

Sandmeyer Reaction: Add the diazonium salt solution to a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr at 60 °C.

-

Work-up and Purification: Cool the reaction, neutralize with aqueous ammonia, and extract with DCM. Purify by column chromatography to obtain the bromo-precursor.

Detailed Protocol: Trifluoromethylation

-

Reaction Setup: In a glovebox, combine Ethyl 5-bromo-6-methylnicotinate (1.0 eq), [Cu(dppf)Cl]₂ (0.05 eq), and potassium trifluoroacetate (2.0 eq) in N,N-dimethylformamide (DMF).

-

Reaction Execution: Heat the mixture at 120 °C for 24 hours in a sealed tube.

-

Work-up and Purification: Cool, dilute with water, and extract with ethyl acetate. Purify by column chromatography.

Research Area 3: Functionalization of the Pyridine Core via Palladium-Catalyzed Cross-Coupling

To further explore the SAR around the pyridine scaffold, diversification of the core itself is a promising strategy. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.[10][11]

Scientific Rationale

By introducing aryl, heteroaryl, or alkyl groups at a specific position on the pyridine ring, it is possible to probe for additional binding pockets on a biological target and modulate the overall physicochemical properties of the molecule, such as lipophilicity and solubility.[12][13] This approach requires the initial introduction of a handle for cross-coupling, typically a halogen.

Experimental Workflow

Caption: Diversification of the pyridine core using palladium-catalyzed cross-coupling reactions.

Detailed Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a degassed mixture of the halogenated intermediate (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.05 eq).

-

Reaction Execution: Heat the reaction mixture at 90 °C under a nitrogen atmosphere for 12 hours.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Purify by column chromatography.

Conclusion and Future Outlook

This compound represents a promising starting point for the development of novel therapeutic agents. The research avenues outlined in this guide—derivatization via nitro reduction, bioisosteric replacement, and core functionalization—provide a robust framework for generating a diverse chemical library for biological screening. A systematic exploration of these areas, coupled with in vitro and in vivo pharmacological evaluation, has the potential to unlock new classes of drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bldpharm.com [bldpharm.com]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. ctppc.org [ctppc.org]

- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of Kinase Inhibitors from Ethyl 6-methyl-5-nitronicotinate

Abstract

The pyridine nucleus is a cornerstone of modern medicinal chemistry, featuring prominently in a multitude of FDA-approved therapeutics, including highly successful kinase inhibitors.[1] This guide provides a detailed synthetic protocol for leveraging Ethyl 6-methyl-5-nitronicotinate, a versatile and commercially available building block, for the construction of potent kinase inhibitor scaffolds.[2][3] We will delineate a strategic, multi-step synthesis that transforms this simple substituted pyridine into a complex pyridopyrimidine core, a privileged scaffold in kinase inhibitor design.[4] This document furnishes researchers, scientists, and drug development professionals with not only step-by-step experimental procedures but also the underlying chemical rationale, troubleshooting insights, and methods for structural verification, ensuring a reproducible and adaptable workflow.

Introduction: The Pyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in oncology and immunology.[5] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms for numerous diseases. A recurring structural motif in these inhibitors is the pyridine ring, prized for its ability to form crucial hydrogen bond interactions with the "hinge region" of the kinase active site, mimicking the adenine portion of ATP.[1][6]

Our starting material, this compound, offers three distinct functional handles for strategic elaboration:

-

The Nitro Group: A versatile precursor to a primary amine, which is fundamental for both hinge-binding interactions and as a nucleophilic handle for further construction.

-

The Ethyl Ester: Can be hydrolyzed, amidated, or used in conjunction with an adjacent functional group for cyclization reactions.

-

The Methyl Group: While less reactive, it can influence solubility and steric interactions within the target's binding pocket.

This guide will focus on a synthetic pathway that leverages the nitro and ester functionalities to construct a fused heterocyclic system, specifically the pyrido[2,3-d]pyrimidine scaffold, which is known to be a potent core for various kinase inhibitors.[4]

Overall Synthetic Strategy

The protocol is designed as a three-stage process, transforming the initial building block into a functionalized heterocyclic core ready for diversification and library synthesis.

Caption: High-level workflow for the synthesis of kinase inhibitors.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl 5-amino-6-methylnicotinate (Nitro Reduction)

Rationale: The conversion of the electron-withdrawing nitro group into an electron-donating amino group is the critical first step. This transformation fundamentally alters the electronic character of the pyridine ring and installs the key hydrogen-bond-donating amine. We will use iron powder in acetic acid, a classic, robust, and scalable method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment.[7][8][9]

Materials:

-

This compound (1.0 eq)

-

Iron powder, <325 mesh (5.0 eq)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 10.0 g, 47.6 mmol) and glacial acetic acid (200 mL).

-

Stir the mixture to dissolve the starting material, then add iron powder (e.g., 13.3 g, 238 mmol) portion-wise over 15 minutes. The addition may be exothermic.

-

Heat the reaction mixture to 80 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethyl acetate.

-

Carefully concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid.

-

Dissolve the residue in ethyl acetate (250 mL) and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases. Caution: CO₂ evolution.

-

Wash the organic layer with water (2x 100 mL) and then brine (1x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Ethyl 5-amino-6-methylnicotinate as a solid.

| Parameter | Expected Value |

| Typical Yield | 85-95% |

| Physical State | Off-white to yellow solid |

| Purity (LC-MS) | >95% |

Protocol 2: Synthesis of a 2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one Core

Rationale: This step constructs the bicyclic pyridopyrimidine core, a known pharmacophore in kinase inhibitors.[4][10] The reaction proceeds via an initial condensation of the aminopyridine with ethyl acetoacetate to form an enamine intermediate, which then undergoes a thermally-induced intramolecular cyclization to form the fused pyrimidinone ring.

Materials:

-

Ethyl 5-amino-6-methylnicotinate (1.0 eq)

-

Ethyl acetoacetate (1.5 eq)

-

Polyphosphoric acid (PPA) or Dowtherm A (High-boiling solvent)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine Ethyl 5-amino-6-methylnicotinate (e.g., 5.0 g, 27.7 mmol) and ethyl acetoacetate (e.g., 5.2 mL, 41.6 mmol).

-

Heat the mixture at 130-140 °C for 2 hours. The reaction should be monitored by TLC or LC-MS for the formation of the intermediate enamine.

-

After the initial condensation, add the high-boiling solvent (e.g., 50 mL of Dowtherm A) to the reaction mixture.

-

Increase the temperature to 240-250 °C and heat under reflux for 1-2 hours. Monitor the cyclization by TLC or LC-MS.

-

Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane and then a small amount of cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol or a suitable solvent to yield the pure pyridopyrimidinone core.

| Parameter | Expected Value |

| Typical Yield | 60-75% |

| Physical State | Light brown to tan solid |

| Purity (¹H NMR) | >95% |

Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling

Rationale: To explore the structure-activity relationship (SAR), the pyridopyrimidine core must be functionalized. First, the hydroxyl group of the pyrimidinone is converted to a chloride, a superior leaving group for palladium-catalyzed cross-coupling reactions. The subsequent Suzuki coupling allows for the introduction of a diverse range of aryl or heteroaryl moieties, a cornerstone of modern kinase inhibitor discovery.[11][12]

Part A: Chlorination of the Pyridopyrimidinone Core

Materials:

-

2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-15 eq, used as reagent and solvent)

-

N,N-Diisopropylethylamine (DIPEA) (catalytic)

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), add the pyridopyrimidinone core (e.g., 2.0 g, 10.6 mmol) and phosphorus oxychloride (15 mL).

-

Add a catalytic amount of DIPEA (e.g., 0.2 mL).

-

Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, until the reaction is complete by TLC/LC-MS.

-

Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃. Caution: POCl₃ is corrosive and reacts violently with water.

-

Add toluene to the residue and co-evaporate to remove residual POCl₃ (repeat 2x).

-

The crude residue is carefully quenched by pouring it onto crushed ice. The product will precipitate.

-

Neutralize the aqueous solution with solid NaHCO₃ and extract the product with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine, which is often used directly in the next step.

Part B: Suzuki Coupling with an Arylboronic Acid

Materials:

-

4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine (1.0 eq)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

Procedure:

-

To a dry Schlenk flask, add the crude chloropyridopyrimidine (e.g., 1.0 g, 4.8 mmol), the arylboronic acid (e.g., 0.87 g, 5.7 mmol), and the base (e.g., K₂CO₃, 1.32 g, 9.6 mmol).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 277 mg, 0.24 mmol).

-

Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent mixture (e.g., 20 mL of Dioxane/Water) via syringe.

-

Heat the reaction to 90-100 °C for 4-12 hours, monitoring by TLC/LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor scaffold.

Structural Verification and Data

The identity and purity of all intermediates and final products should be rigorously confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm molecular weight during reaction monitoring.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Caption: Interaction of the pyridopyrimidine core with the kinase hinge region.

Conclusion

This application note details a robust and adaptable synthetic route for the production of kinase inhibitors based on a pyridopyrimidine scaffold, starting from the readily accessible this compound. The protocols are designed to be clear and reproducible, while the provided rationale empowers researchers to troubleshoot and adapt these methods for the synthesis of their own unique compound libraries. The strategic functionalization enabled by this pathway provides a powerful platform for the discovery of novel and selective kinase inhibitors.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound - CAS:1211538-09-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.org [mdpi.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Strategic Application of Ethyl 6-methyl-5-nitronicotinate in the Synthesis of 1,4-Dihydropyridine Calcium Channel Blockers: A Guide for Medicinal Chemists

This technical guide provides an in-depth exploration of the utility of Ethyl 6-methyl-5-nitronicotinate as a pivotal building block in medicinal chemistry, with a primary focus on its application in the renowned Hantzsch dihydropyridine synthesis. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and present structure-activity relationship (SAR) data for the synthesis of potent calcium channel blockers, a critical class of therapeutics for cardiovascular diseases.

Introduction: The Versatility of a Nitro-Substituted Pyridine Scaffold

This compound is a highly functionalized pyridine derivative that serves as a valuable intermediate in organic and pharmaceutical synthesis.[1] Its chemical architecture, featuring an ethyl ester, a methyl group, and a nitro group on the pyridine ring, offers a unique combination of steric and electronic properties that can be strategically exploited in the construction of complex heterocyclic systems. The electron-withdrawing nature of the nitro group and the ester functionality plays a crucial role in the reactivity of the pyridine ring, making it an ideal precursor for the synthesis of a diverse array of bioactive molecules.[2]

Core Application: The Hantzsch Dihydropyridine Synthesis

The most prominent application of this compound in medicinal chemistry is its role as a key component in the Hantzsch dihydropyridine synthesis. This multicomponent reaction provides a straightforward and efficient route to 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their potent calcium channel blocking activity.[3][4] Marketed drugs such as nifedipine, amlodipine, and felodipine are all based on the 1,4-DHP scaffold and are widely used in the treatment of hypertension and angina.[3][5]

Mechanistic Insights: Causality Behind the Synthesis

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a source of ammonia.[3][4] In the context of this compound, the reaction proceeds through a series of interconnected equilibria, ultimately leading to the formation of the dihydropyridine ring. The electron-withdrawing nitro group on the pyridine ring of this compound can influence the reaction pathway and the stability of the resulting dihydropyridine product.[2]

The generally accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the 1,4-dihydropyridine.

Experimental Protocols: Synthesis of a Felodipine Analogue

The following protocol provides a detailed, step-by-step methodology for the synthesis of a felodipine analogue using this compound. This protocol is adapted from established procedures for Hantzsch synthesis and is designed to be self-validating.[3]

Materials and Reagents:

-

This compound

-

2,3-Dichlorobenzaldehyde

-

Ethyl acetoacetate

-

Ammonium acetate

-

Isopropanol

-

Piperidine (catalytic amount)

-

Acetic acid (catalytic amount)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol:

-

Preparation of Reaction Solutions:

-

Flask A: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) in isopropanol. Add a catalytic amount of piperidine and acetic acid.

-

Flask B: In a separate flask, dissolve this compound (1.0 equivalent) and ammonium acetate (1.2 equivalents) in isopropanol.

-

-

Reaction Execution:

-

Slowly add the solution from Flask B to Flask A with continuous stirring at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane. The reaction is typically complete within 6-12 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the isopropanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the desired 1,4-dihydropyridine derivative as a solid.

-

-

Characterization:

-

Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

-

Data Presentation: Structure-Activity Relationships

The Hantzsch synthesis allows for the facile generation of a library of 1,4-dihydropyridine analogues by varying the aldehyde and β-ketoester components. The biological activity of these compounds as calcium channel blockers is highly dependent on their substitution pattern. The following tables summarize the structure-activity relationship data for a series of synthesized 1,4-dihydropyridine derivatives.

Table 1: Synthesized 1,4-Dihydropyridine Derivatives and Their In Vitro Cytotoxic Activity [4]

| Compound | R | IC₅₀ (µM) on Caco-2 cells |

| 13ab' | 4-Chlorophenyl | 1.39 ± 0.04 |

| 13ad' | 4-Nitrophenyl | 0.63 ± 0.05 |

| 13ae' | 3-Nitrophenyl | 0.98 ± 0.03 |

| 13af' | 2-Chlorophenyl | 1.15 ± 0.08 |

Table 2: Antibacterial Activity (MIC, µg/mL) of Synthesized 1,4-Dihydropyridine Derivatives [6]

| Compound | Escherichia coli | Lactiplantibacillus plantarum |

| 3c | 6.0 | - |

| 4c | - | 10.0 |

| Erythromycin (Standard) | 0.5 | 1.0 |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of 1,4-dihydropyridine-based calcium channel blockers via the Hantzsch reaction. The protocols and data presented in this guide demonstrate the practical application of this compound in the generation of diverse and biologically active molecules. The strategic placement of the methyl and nitro groups on the pyridine ring provides a unique handle for chemists to fine-tune the electronic and steric properties of the final products, thereby enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reactions with Ethyl 6-methyl-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for key chemical transformations involving Ethyl 6-methyl-5-nitronicotinate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its nitro and ester functionalities, as well as the potential for functionalization of the pyridine ring. This document outlines reliable procedures for the reduction of the nitro group to form the corresponding amine, a crucial transformation for further derivatization. Additionally, protocols for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are detailed for a halogenated precursor, Ethyl 6-chloro-5-nitronicotinate, demonstrating the utility of this scaffold in constructing complex molecular architectures. Each protocol is presented with a focus on the underlying chemical principles, practical experimental details, and safety considerations to ensure reproducible and safe execution in a laboratory setting.

Introduction: The Synthetic Versatility of this compound

This compound (CAS No: 1211538-09-8) is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring an electron-withdrawing nitro group and an ester moiety on a pyridine core, presents multiple avenues for chemical modification. The nitro group can be readily reduced to an amine, providing a nucleophilic center for a wide range of subsequent reactions, including amide bond formation and the synthesis of heterocyclic systems. The pyridine ring itself, when appropriately functionalized (e.g., with a halogen), is an excellent substrate for modern cross-coupling methodologies that enable the formation of carbon-carbon and carbon-nitrogen bonds.[2]

This guide is designed to provide researchers with a detailed and practical framework for utilizing this compound and its derivatives in common and synthetically valuable transformations. The protocols described herein are based on established chemical principles and aim to provide a robust starting point for laboratory investigations.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₄ | [3] |

| Molecular Weight | 210.19 g/mol | [3] |

| Boiling Point | 302.7 ± 37.0 °C (Predicted) | [3] |

| Density | 1.272 ± 0.06 g/cm³ (Predicted) | [3] |

Safety and Handling

Before undertaking any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.

Emergency Procedures:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

-

Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention.